(1S,2R)-2-Amino-1,2-diphenylethanol

Catalog No.
S668328
CAS No.
23364-44-5
M.F
C14H15NO
M. Wt
213.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,2R)-2-Amino-1,2-diphenylethanol

CAS Number

23364-44-5

Product Name

(1S,2R)-2-Amino-1,2-diphenylethanol

IUPAC Name

(1S,2R)-2-amino-1,2-diphenylethanol

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

InChI

InChI=1S/C14H15NO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14,16H,15H2/t13-,14+/m1/s1

InChI Key

GEJJWYZZKKKSEV-KGLIPLIRSA-N

SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N

Synonyms

(1S,2R)-1,2-Diphenyl-2-aminoethanol; (+)-ADPE; (1R,2S)-2-Hydroxy-1,2-diphenylethylamine

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@H](C2=CC=CC=C2)O)N

Catalyst Precursor

One key application of (1S,2R)-(+)-2-Amino-1,2-diphenylethanol is as a precursor for the preparation of vanadium(V) Schiff base complexes. These complexes act as catalysts in important reactions like the oxidation of sulfides and olefins. The specific chirality of (1S,2R)-(+)-2-Amino-1,2-diphenylethanol plays a crucial role in determining the catalytic activity and selectivity of the resulting complexes. Source: Sigma-Aldrich:

Chiral Selector in Chromatography

Due to its chirality, (1S,2R)-(+)-2-Amino-1,2-diphenylethanol finds application as a chiral selector in high-performance liquid chromatography (HPLC). It can be immobilized on aminated silica gel, creating a stationary phase capable of separating enantiomers of different racemic mixtures. This technique is crucial in various research fields, including drug discovery and the analysis of chiral pharmaceuticals. Source: Sigma-Aldrich:

Heterogeneous Catalysis

(1S,2R)-(+)-2-Amino-1,2-diphenylethanol can be immobilized on the framework of α-zirconium phosphate, leading to the formation of layered zirconium phosphonates. These materials hold promise in heterogeneous catalysis, where reactions occur on the surface of a solid catalyst. This opens avenues for exploring new and efficient catalytic processes with potential applications in various industries. Source: Sigma-Aldrich:

Chiral Auxiliary in Organic Synthesis

(1S,2R)-(+)-2-Amino-1,2-diphenylethanol can serve as a chiral auxiliary in organic synthesis. It can be used to control the stereochemistry of newly formed bonds during the synthesis of specific molecules. This is particularly valuable in the preparation of homopropargylic alcohols, which are important building blocks in various pharmaceuticals and natural products. Source: Sigma-Aldrich:

This compound is not naturally occurring but can be synthesized in the laboratory. Its significance lies in its role as a chiral auxiliary, a molecule used to control the stereochemistry (3D arrangement of atoms) during the synthesis of other compounds. The specific chirality ((1S,2R)) of this molecule allows it to influence the formation of new chiral centers in target molecules, leading to enantioselective synthesis [].


Molecular Structure Analysis

The key features of (1S,2R)-(+)-2-Amino-1,2-diphenylethanol's structure are:

  • Chiral center: The central carbon atom bonded to two different phenyl groups, an amino group, and a hydroxyl group creates a chiral center. The (1S,2R) designation indicates the specific spatial arrangement of these substituents.
  • Functional groups: The presence of an amino group (NH2) and a hydroxyl group (OH) makes it a bifunctional molecule capable of participating in various chemical reactions.
  • Aromatic rings: The two phenyl groups provide aromatic character, influencing the molecule's stability and reactivity.

Chemical Reactions Analysis

(1S,2R)-(+)-2-Amino-1,2-diphenylethanol is primarily used as a chiral auxiliary in organic synthesis. Here's an example of its role:

Reaction

Asymmetric Aldol Addition (Example)

(R)-aldehyde + (1S,2R)-(+)-2-Amino-1,2-diphenylethanol + Metal Lewis Acid --> (S)-β-hydroxyaldehyde []

This reaction utilizes a metal Lewis acid to activate the carbonyl group of the aldehyde. The (1S,2R)-(+)-2-Amino-1,2-diphenylethanol then reacts with the activated aldehyde, inducing chirality in the newly formed carbon-carbon bond and leading to an (S)-enantiomer of the β-hydroxyaldehyde product.

The removal of the chiral auxiliary after the desired product is formed is crucial. This can be achieved through various methods depending on the specific reaction conditions.

Synthesis

The detailed synthesis of (1S,2R)-(+)-2-Amino-1,2-diphenylethanol involves multiple steps and often requires specialized laboratory techniques. Refer to scientific literature for specific procedures [].


Physical And Chemical Properties Analysis

  • Appearance: White to beige crystalline powder [].
  • Melting point: 141-145 °C [].
  • Solubility: Soluble in organic solvents like dichloromethane, ethanol, and methanol [].
  • Stability: Relatively stable under normal laboratory conditions.

(1S,2R)-(+)-2-Amino-1,2-diphenylethanol's mechanism of action as a chiral auxiliary relies on its ability to form a diastereomeric complex with the reaction substrate. The specific interactions between the functional groups of the auxiliary and the substrate dictate the orientation of the approaching nucleophile, leading to the formation of a specific enantiomer in the product molecule [].

XLogP3

1.3

Appearance

Powder

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(1S,2R)-2-Amino-1,2-diphenylethanol

Dates

Modify: 2023-08-15

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